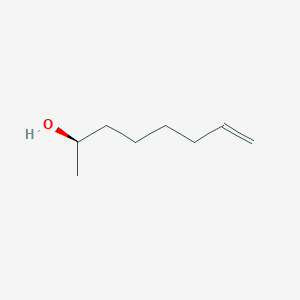

(2R)-oct-7-en-2-ol

Description

Properties

IUPAC Name |

(2R)-oct-7-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHUHVOEMVTVRS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-Oct-7-en-2-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of oct-7-en-2-one using chiral catalysts. Another method includes the hydroboration-oxidation of oct-7-en-2-ene, which provides the desired alcohol with high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of oct-7-en-2-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction typically occurs under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions: (2R)-Oct-7-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form oct-7-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to oct-7-en-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form oct-7-en-2-yl chloride.

Common Reagents and Conditions:

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

Oxidation: Oct-7-en-2-one.

Reduction: Oct-7-en-2-ol.

Substitution: Oct-7-en-2-yl chloride or bromide.

Scientific Research Applications

(2R)-Oct-7-en-2-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the biosynthesis of natural products and pheromones.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: this compound is utilized in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (2R)-Oct-7-en-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also participate in enzymatic reactions, where it undergoes oxidation or reduction, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of (2R)-oct-7-en-2-ol with analogous alcohols, focusing on stereochemistry, synthesis, and physicochemical properties.

Enantiomeric Pair: (2S)-oct-7-en-2-ol

- Structure : Mirror-image enantiomer with S-configuration at C2.

- Synthesis: Synthesized via the same organocuprate method but using (S)-propylene oxide.

- Optical rotation : [α]D²⁵ values are equal in magnitude but opposite in sign compared to the (2R)-isomer .

- Applications : Used in enantioselective catalysis and chiral pool synthesis.

Bicyclic Analogs: cis-Bicyclo[3.3.0]oct-7-en-2-ol Derivatives

- Structure : Bicyclic framework with fused five-membered rings and a hydroxyl group at C2.

- Synthesis : Functionalization of cis-bicyclo[3.3.0]oct-7-en-2-ol yields derivatives like 9a–c (exo-7,8-dihydroxy isomers) with moderate yields (42–49%) .

- Key differences :

Substituted Derivatives: 2,6-Dimethyl-7-octen-2-ol

- Structure : Methyl groups at C2 and C6; double bond at C5.

- Physical properties: Boiling point: 357.2 K (0.013 bar) . Retention indices: Kovats RI = 1,180–1,250 on nonpolar GC columns .

- Applications : Found in essential oils (e.g., lemon peel, blackcurrant) as a flavoring agent .

Bicyclo[3.3.0]oct-7-en-2-ol Esters

- Structure : Esters (e.g., formate, acetate) of the bicyclic alcohol.

- NMR shifts : Olefinic protons exhibit large chemical shift differences (Δδ = 0.5–1.0 ppm) due to anisotropic effects in the endo-isomers .

- Stereochemical impact : endo-Esters show distinct reactivity in Diels-Alder reactions compared to linear analogs .

Data Tables

Table 2: Key NMR Shifts

Biological Activity

(2R)-oct-7-en-2-ol, a chiral building block with the molecular formula CHO, is a compound of significant interest in various scientific fields, particularly in chemistry and biology. Its structure features a hydroxyl group and a double bond, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and applications in research.

Structure and Composition

This compound is characterized by:

- Molecular Formula : CHO

- CAS Number : 211695-55-5

- Functional Groups : Hydroxyl (-OH) and alkene (C=C)

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 159 °C |

| Melting Point | N/A |

| Density | 0.83 g/cm³ |

| Solubility | Soluble in alcohols |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzymatic Reactions : The hydroxyl group can form hydrogen bonds with enzyme active sites, facilitating catalytic reactions.

- Receptor Modulation : It acts as a ligand for specific receptors, modulating their activity and influencing metabolic pathways.

- Oxidation/Reduction Reactions : The compound can undergo oxidation or reduction, affecting its biological functions.

Therapeutic Potential

Research indicates that this compound possesses several therapeutic properties:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems.

Case Study: Antimicrobial Activity

A study assessing the antimicrobial properties of this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be developed into a natural antimicrobial agent.

Applications in Research

This compound serves as a precursor in the biosynthesis of various natural products and pheromones. Its role as a chiral building block makes it valuable in organic synthesis for pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds such as (2S)-oct-7-en-2-ol.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Significant | Moderate |

| (2S)-Oct-7-en-2-ol | Moderate | Significant |

This table illustrates that while both compounds exhibit biological activities, their effects may vary based on stereochemistry.

Q & A

Q. Advanced

- Continuous flow chemistry : Enhances reproducibility for Method 2’s higher-yield protocol.

- Catalyst recycling : Explore immobilized cuprates to reduce waste.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .

How should synthesis and characterization data be documented for publication?

Basic

Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Experimental section : Detail stoichiometry, reaction time, and temperature.

- Supplementary data : Include full NMR spectra (1H, 13C) and optical rotation measurements.

- References : Cite established methods (e.g., organocuprate openings) and prior spectral data .

What advanced analytical techniques confirm structure and purity beyond NMR?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.